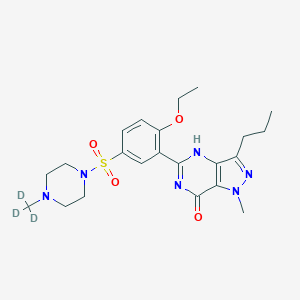

Sildenafil-d3

描述

西地那非-d3 是西地那非的一种氘代类似物,西地那非是一种众所周知的 5 型磷酸二酯酶 (PDE5) 抑制剂。氘代标记涉及用氘(氢的稳定同位素)取代氢原子。 这种修饰主要用于科学研究,以研究西地那非的药代动力学和代谢途径,而不会改变其药理特性 .

准备方法

合成路线和反应条件

西地那非-d3 的合成通常涉及将氘原子掺入西地那非的分子结构中。这可以通过多种合成路线实现,包括:

氘交换反应: 此方法涉及在氘源(如重水 (D2O) 或氘代溶剂)存在下用氘取代氢原子。

氘代试剂: 在合成过程中使用氘代试剂可以在分子中特定位置引入氘原子。

工业生产方法

西地那非-d3 的工业生产遵循类似的原理,但规模更大。该过程涉及:

选择氘代前体: 使用市售的氘代前体来简化合成过程。

优化反应条件: 通过优化反应条件(如温度、压力和溶剂选择)来确保高产率和纯度。

纯化: 使用色谱等技术来纯化最终产物并达到所需的同位素纯度。

化学反应分析

反应类型

西地那非-d3 与其非氘代对应物一样经历各种化学反应,包括:

氧化: 西地那非-d3 可以氧化形成相应的 N-氧化物。

还原: 还原反应可以将硝基转化为胺。

取代: 亲核取代反应可以在分子中的特定位置发生。

常用试剂和条件

氧化剂: 过氧化氢 (H2O2)、间氯过氧苯甲酸 (m-CPBA)。

还原剂: 硼氢化钠 (NaBH4)、氢化铝锂 (LiAlH4)。

亲核试剂: 卤化物、胺和硫醇。

主要产物

从这些反应中形成的主要产物包括西地那非-d3 的 N-氧化物、胺和取代衍生物。

科学研究应用

Pharmacokinetic Studies

Overview : Sildenafil-d3 serves as an internal standard in pharmacokinetic studies to quantify sildenafil levels. The incorporation of deuterium enhances detection accuracy during mass spectrometric analysis.

Key Findings :

- Metabolism Tracking : Research utilizing this compound has shown that it can help elucidate the metabolic pathways of sildenafil, particularly its interactions with cytochrome P450 enzymes (CYP3A4 and CYP2C9) which are crucial for drug metabolism.

- Differentiation from Non-Deuterated Forms : Its isotopic profile enables researchers to differentiate between deuterated and non-deuterated forms, providing clearer insights into pharmacokinetics.

Treatment of Erectile Dysfunction (ED)

Application Summary : this compound is used in clinical studies to assess its efficacy in treating erectile dysfunction, often in combination with other compounds like Vitamin D3.

Case Study : A study compared the effects of sildenafil alone versus sildenafil combined with Vitamin D3 on erectile function. Results indicated that the combination significantly improved International Index of Erectile Function (IIEF-5) scores compared to sildenafil alone .

| Treatment Group | Effective Rate (%) | IIEF-5 Score Improvement |

|---|---|---|

| Sildenafil + Vitamin D3 | 87.50 | Significant improvement |

| Sildenafil alone | 68.83 | Moderate improvement |

Pulmonary Arterial Hypertension (PAH)

Overview : this compound has been explored for its potential in treating pulmonary arterial hypertension by inhibiting phosphodiesterase type 5 (PDE5), leading to vasodilation.

Mechanism :

- Vasodilation : By inhibiting PDE5, this compound promotes relaxation of blood vessels in the lungs, improving blood flow and reducing heart workload.

Neurological Applications

Research Insights : Studies indicate that this compound may play a role in neuroprotection and antinociception, potentially aiding conditions involving pain modulation and neuronal protection.

- cGMP Pathway Activation : The compound influences physiological processes through the activation of cGMP-dependent pathways, which are vital for various cellular functions.

Off-Label Uses

This compound is also used off-label for treating sexual dysfunction induced by selective serotonin reuptake inhibitors (SSRIs). It has been shown to alleviate sexual side effects associated with SSRIs, offering a therapeutic option for affected patients.

作用机制

西地那非-d3 与西地那非一样,通过抑制 5 型磷酸二酯酶 (PDE5) 发挥其作用。这种抑制导致环鸟苷一磷酸 (cGMP) 水平升高,从而导致平滑肌细胞松弛和血管舒张。涉及的主要分子靶点和途径包括:

PDE5 酶: 抑制 PDE5 可防止 cGMP 分解。

cGMP 途径: 升高的 cGMP 水平导致蛋白激酶 G (PKG) 的激活,从而促进平滑肌松弛。

相似化合物的比较

西地那非-d3 由于其氘代标记而独一无二,这使其与其他类似化合物区分开来。一些类似的化合物包括:

西地那非: 非氘代版本,广泛用于治疗勃起功能障碍和肺动脉高血压。

伐地那非: 另一种 PDE5 抑制剂,具有类似的作用机制,但药代动力学特性不同。

他达拉非: 一种 PDE5 抑制剂,具有更长的半衰期,用于与西地那非类似的适应症。

西地那非-d3 的独特性在于其在研究中的应用,为西地那非的药代动力学和代谢提供见解,而不会改变其药理作用。

生物活性

Sildenafil-d3, a deuterated analog of sildenafil, is primarily recognized for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention not only for its therapeutic applications in erectile dysfunction and pulmonary arterial hypertension but also for its broader biological activities, including neuroprotection and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the chemical formula and a molecular weight of approximately 445.6 g/mol. The incorporation of deuterium enhances the stability and allows for precise quantification in analytical studies, making it a valuable tool in pharmacokinetic research.

This compound functions primarily by inhibiting PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP). This elevation promotes vasodilation and enhances blood flow to various tissues, including the penis, thereby facilitating erectile function. The mechanism also extends to other physiological processes:

- Neuroprotection : this compound has been implicated in neuroprotective effects through cGMP-mediated pathways.

- Antinociception : It may alleviate pain by modulating pain pathways via cGMP signaling.

1. Treatment of Erectile Dysfunction

This compound exhibits similar efficacy to sildenafil in treating erectile dysfunction (ED). By enhancing blood flow during sexual stimulation, it provides a pharmacological solution for men experiencing ED, particularly those with underlying conditions affecting vascular health.

2. Pulmonary Arterial Hypertension

The compound is also prescribed for pulmonary arterial hypertension (PAH). Studies have shown that this compound effectively reduces pulmonary arterial pressure and improves exercise capacity in patients with PAH, making it a crucial therapeutic agent in this field .

Research Findings and Case Studies

Recent meta-analyses have highlighted the effectiveness of this compound in various clinical settings:

- Pulmonary and Cardiovascular Diseases : A comprehensive review reported significant reductions in arterial pressure among patients treated with sildenafil, alongside improvements in exercise performance metrics such as the six-minute walk distance .

- Pregnancy Complications : In pregnant women with fetal growth restrictions, sildenafil has been shown to improve neonatal outcomes by increasing birth weights and optimizing uteroplacental blood flow .

Table 1: Summary of Clinical Findings

Pharmacokinetics and Drug Interactions

This compound serves as an internal standard in pharmacokinetic studies due to its unique isotopic signature. It allows researchers to trace the metabolism and distribution of sildenafil more accurately. Notably, studies have indicated that this compound interacts with cytochrome P450 enzymes (CYP3A4 and CYP2C9), which are crucial for drug metabolism. Understanding these interactions is essential for predicting potential drug-drug interactions that could impact therapeutic efficacy.

Comparative Analysis with Other PDE5 Inhibitors

This compound can be compared with other PDE5 inhibitors such as tadalafil, vardenafil, and avanafil. The following table summarizes their characteristics:

Table 2: Comparison of PDE5 Inhibitors

| Compound | Primary Use | Unique Feature |

|---|---|---|

| Sildenafil | Erectile dysfunction | Established safety profile |

| Tadalafil | Erectile dysfunction | Longer half-life |

| Vardenafil | Erectile dysfunction | More potent than sildenafil |

| Avanafil | Erectile dysfunction | Faster onset of action |

| This compound | Research applications | Isotopic labeling for analytical precision |

属性

IUPAC Name |

5-[2-ethoxy-5-[4-(trideuteriomethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O4S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRNXUUZRGQAQC-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649151 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126745-90-1 | |

| Record name | 5-{2-Ethoxy-5-[4-(~2~H_3_)methylpiperazine-1-sulfonyl]phenyl}-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。